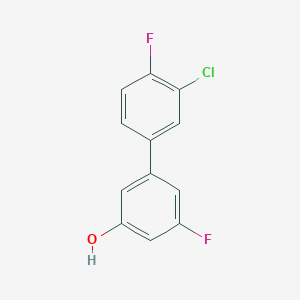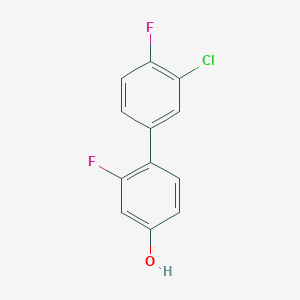
3-Fluoro-4-(4-t-butylphenyl)phenol, 95%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Fluoro-4-(4-t-butylphenyl)phenol, 95% (3F4TP) is an organic compound with a molecular formula of C13H16FO. It is a colorless to slightly yellowish liquid, soluble in water and ethanol, and insoluble in ether. 3F4TP has a wide range of applications in the pharmaceutical and chemical industries, including as a solvent, surfactant, and stabilizer. It is also used in the synthesis of various drugs and active pharmaceutical ingredients (APIs).
Applications De Recherche Scientifique
3-Fluoro-4-(4-t-butylphenyl)phenol, 95% is widely used in the pharmaceutical and chemical industries, as well as in scientific research. It is used in the synthesis of various drugs and APIs, as well as in the synthesis of other compounds such as 4-tert-butyl-2-fluoro-5-nitrophenol and 4-tert-butyl-2-fluoro-5-chlorophenol. In addition, 3-Fluoro-4-(4-t-butylphenyl)phenol, 95% is used in the synthesis of fluorescent probes for imaging applications, and as a reagent for the synthesis of fluorescent dyes and fluorescent proteins.
Mécanisme D'action
3-Fluoro-4-(4-t-butylphenyl)phenol, 95% acts as a highly efficient catalyst in the Friedel-Crafts acylation reaction. The Friedel-Crafts acylation reaction is a type of organic reaction in which an aromatic ring is acylated with an acyl halide or an anhydride. In this reaction, the acyl halide or anhydride reacts with the aromatic ring of 4-t-butylphenol to form 3-Fluoro-4-(4-t-butylphenyl)phenol, 95%.
Biochemical and Physiological Effects
3-Fluoro-4-(4-t-butylphenyl)phenol, 95% does not have any known biochemical or physiological effects. It is not known to be toxic, and it does not have any known side effects.
Avantages Et Limitations Des Expériences En Laboratoire
3-Fluoro-4-(4-t-butylphenyl)phenol, 95% has several advantages for lab experiments. It is a highly efficient catalyst in the Friedel-Crafts acylation reaction, and it is relatively inexpensive and easy to obtain. In addition, it is a colorless to slightly yellowish liquid, which makes it easier to work with. However, one limitation of 3-Fluoro-4-(4-t-butylphenyl)phenol, 95% is that it is not very soluble in ether, which can make it more difficult to work with in certain types of experiments.
Orientations Futures
3-Fluoro-4-(4-t-butylphenyl)phenol, 95% has a wide range of applications in the pharmaceutical and chemical industries, and it has been used in the synthesis of various drugs and APIs. However, there are still many potential applications for 3-Fluoro-4-(4-t-butylphenyl)phenol, 95% that have yet to be explored. For example, 3-Fluoro-4-(4-t-butylphenyl)phenol, 95% could be used in the synthesis of other compounds, such as fluorescent probes for imaging applications, and as a reagent for the synthesis of fluorescent dyes and fluorescent proteins. In addition, 3-Fluoro-4-(4-t-butylphenyl)phenol, 95% could be studied further to determine its potential applications in the synthesis of other drugs and APIs.
Méthodes De Synthèse
3-Fluoro-4-(4-t-butylphenyl)phenol, 95% can be synthesized via the Friedel-Crafts acylation of 4-t-butylphenol with 3-fluorobenzoyl chloride. In this method, 4-t-butylphenol is reacted with 3-fluorobenzoyl chloride in the presence of anhydrous aluminum chloride as a catalyst at a temperature of 80-100°C. This reaction produces 3-Fluoro-4-(4-t-butylphenyl)phenol, 95% with a yield of 95%.
Propriétés
IUPAC Name |
4-(4-tert-butylphenyl)-3-fluorophenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17FO/c1-16(2,3)12-6-4-11(5-7-12)14-9-8-13(18)10-15(14)17/h4-10,18H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHFBBUVKDVENOM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C2=C(C=C(C=C2)O)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17FO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70684351 |
Source


|
| Record name | 4'-tert-Butyl-2-fluoro[1,1'-biphenyl]-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70684351 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1262002-77-6 |
Source


|
| Record name | 4'-tert-Butyl-2-fluoro[1,1'-biphenyl]-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70684351 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![4-[Benzo(b)thiophen-2-yl]-2-fluorophenol, 95%](/img/structure/B6374103.png)




![2-Fluoro-5-[3-(N-methylaminocarbonyl)phenyl]phenol, 95%](/img/structure/B6374173.png)
![4-[Benzo(b)thiophen-2-yl]-3-fluorophenol, 95%](/img/structure/B6374181.png)